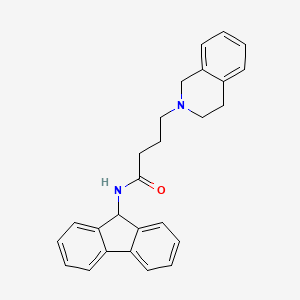
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide is a complex organic compound that features both isoquinoline and fluorenyl groups. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide likely involves multiple steps, including the formation of the isoquinoline and fluorenyl groups, followed by their coupling. Typical reaction conditions might include:
Formation of Isoquinoline Group: This could involve cyclization reactions starting from benzylamine derivatives.
Formation of Fluorenyl Group: This might involve Friedel-Crafts alkylation or acylation reactions.
Coupling Reaction: The final step would involve coupling the two groups under conditions that might include the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.
Substitution: Substitution reactions might occur at the aromatic rings, particularly under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in materials science, perhaps as a component in organic electronics or polymers.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine or berberine.
Fluorenyl Derivatives: Compounds like fluorenone or fluorene.
Uniqueness
The uniqueness of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide lies in its combined structural features, which might confer unique chemical reactivity or biological activity compared to its individual components.
Propiedades
Número CAS |
113711-28-7 |
|---|---|
Fórmula molecular |
C26H26N2O |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(9H-fluoren-9-yl)butanamide |
InChI |
InChI=1S/C26H26N2O/c29-25(14-7-16-28-17-15-19-8-1-2-9-20(19)18-28)27-26-23-12-5-3-10-21(23)22-11-4-6-13-24(22)26/h1-6,8-13,26H,7,14-18H2,(H,27,29) |
Clave InChI |
CQKVQQQKWQLLDC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CCCC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
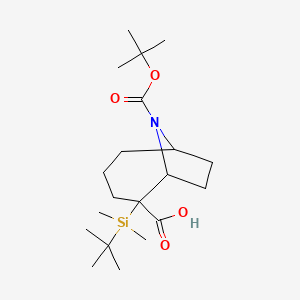
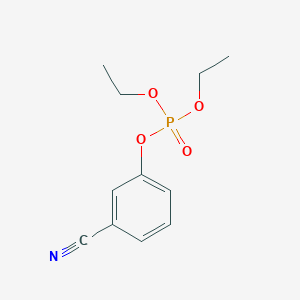
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)

![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
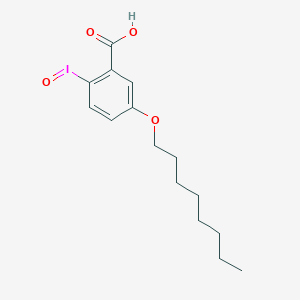
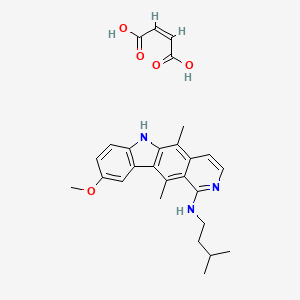
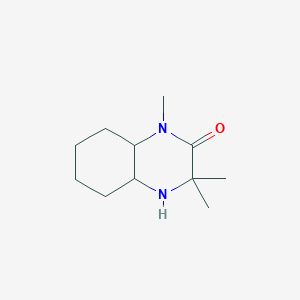
![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
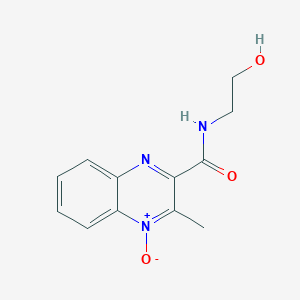
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
